Potassium bisulfate

描述

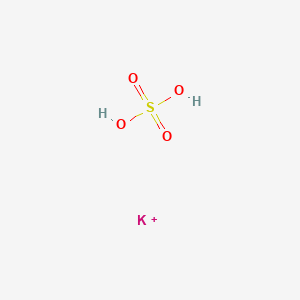

Potassium bisulfate (KHSO₄) is a versatile inorganic compound widely utilized in industrial and chemical processes due to its acidic and catalytic properties. It is a white, crystalline solid soluble in water, dissociating into K⁺ and HSO₄⁻ ions, which further release H⁺ ions, making it a strong acidulant . Key applications include:

- Catalysis in Organic Synthesis: KHSO₄ accelerates reactions under ultrasonic irradiation, such as the synthesis of pyrazolo[1,5-a]pyrimidines, a class of protein kinase inhibitors critical in cancer research .

- Environmental Scrubbing: Demonstrates high efficiency in nitrogen capture from industrial emissions, outperforming sodium bisulfate (NaHSO₄) and mineral acids (HCl, HNO₃, H₃PO₄) at elevated airflow rates .

- Alumina Extraction: Enables low-temperature (230°C) extraction of alumina from coal fly ash (CFA) with 92.8% efficiency, avoiding toxic byproducts associated with traditional methods .

准备方法

Reaction of Potassium Chloride with Sulfuric Acid

The most extensively documented method for potassium bisulfate synthesis involves the reaction of potassium chloride (KCl) with sulfuric acid (H₂SO₄). This industrial process, detailed in patents US4588573A and CA1217028A , operates under controlled stoichiometric and thermodynamic conditions to maximize yield and purity.

Stoichiometry and Reaction Dynamics

The reaction proceeds in two stages:

-

Initial Reaction :

This exothermic reaction generates potassium sulfate (K₂SO₄) and hydrogen chloride gas (HCl). -

Acidification :

Excess sulfuric acid converts K₂SO₄ to KHSO₄, with the reaction equilibrium influenced by temperature and acid concentration .

Industrial Process Flow

A representative flow sheet from US4588573A outlines the following steps:

-

Reactor Setup : KCl and H₂SO₄ (2:1 molar ratio) are fed into a reactor at 130°C, with continuous removal of HCl and water vapor. The condensed HCl solution achieves ~32% concentration .

-

Crystallization : The reaction mixture is cooled to 25°C, forming a KHSO₄ slurry.

-

Separation and Recycling : A centrifuge isolates solid KHSO₄, while the mother liquor (rich in H₂SO₄) is recycled to the reactor, enhancing process efficiency .

Table 1: Key Parameters from Patent Examples

| Parameter | Example 1 | Example 2 |

|---|---|---|

| KCl (g) | 37.3 | 37.3 |

| H₂SO₄ (97%, g) | 50.5 | 356 |

| Reaction Temp (°C) | 125 | 80 |

| Distillate HCl (%) | 29.2 (avg) | N/A |

| KHSO₄ Yield (g) | 54.6 | 68.0 |

| Purity (K, %) | 28.9 | 27.8 |

Phase Diagram Analysis

The reaction’s outcome depends on the hydrogen-to-potassium ion ratio, as illustrated by phase diagrams in US4588573A :

-

Zone A (Low Acidity) : Forms K₂SO₄ or K₃H(SO₄)₂.

-

Zone B (Moderate Acidity) : Yields KHSO₄.

-

Zone C (High Acidity) : Produces KH₃(SO₄)₂·H₂O.

Maintaining Zone B conditions (0.6–1.4 g H⁺/100 g solution) is critical for optimal KHSO₄ crystallization .

Acidification of Potassium Sulfate

A simpler laboratory-scale method involves direct acidification of potassium sulfate with sulfuric acid, as described in Encyclopedia.com :

Reaction Mechanism

This one-step process avoids HCl generation, making it suitable for small-scale synthesis.

Process Conditions

-

Temperature : Heating to 200°C initiates decomposition, but the reaction typically occurs at lower temperatures (80–100°C) to prevent side reactions .

-

Stoichiometry : A 1:1 molar ratio of K₂SO₄ to H₂SO₄ ensures complete conversion.

Table 2: Comparative Analysis of Preparation Methods

| Parameter | KCl + H₂SO₄ Method | K₂SO₄ + H₂SO₄ Method |

|---|---|---|

| Scale | Industrial | Laboratory |

| By-Products | HCl gas | None |

| Yield (%) | 90–95 | 85–90 |

| Purity (KHSO₄, %) | ≥99 | ≥97 |

| Energy Intensity | High | Moderate |

Decomposition of Double Salts

Patents describe an alternative route involving intermediate double salts:

-

Formation of K₃H(SO₄)₂ :

-

Hydrolysis to KHSO₄ :

This method allows recycling of sulfuric acid but requires precise control of water content .

Emerging Innovations and Optimization

Recent patents highlight advancements in:

化学反应分析

Types of Reactions: Potassium bisulfate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions.

Thermal Decomposition: When heated, this compound decomposes to form potassium pyrosulfate and water: [ 2 \text{KHSO}_4 \rightarrow \text{K}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} ] At temperatures above 600°C, potassium pyrosulfate further decomposes to potassium sulfate and sulfur trioxide: [ \text{K}_2\text{S}_2\text{O}_7 \rightarrow \text{K}_2\text{SO}_4 + \text{SO}_3 ]

Acid-Base Reactions: this compound acts as an acid in aqueous solutions, dissociating to form potassium ions and bisulfate ions: [ \text{KHSO}_4 \rightarrow \text{K}^+ + \text{HSO}_4^- ] It can react with bases to form potassium sulfate and water.

Common Reagents and Conditions:

Reagents: Sulfuric acid, potassium chloride, potassium nitrate.

Conditions: High temperatures for thermal decomposition, aqueous solutions for acid-base reactions.

Major Products:

Thermal Decomposition: Potassium pyrosulfate, potassium sulfate, sulfur trioxide.

Acid-Base Reactions: Potassium sulfate, water.

科学研究应用

Chemical Properties and Preparation

Potassium bisulfate is produced primarily through the reaction of potassium chloride with sulfuric acid, as well as being a by-product in the manufacture of nitric acid from potassium nitrate. The thermal decomposition of this compound can yield potassium pyrosulfate and subsequently potassium sulfate at elevated temperatures .

Scientific Research Applications

2.1 Analytical Chemistry

This compound serves as a disintegrating agent in analytical chemistry. It is employed in various analytical techniques to facilitate the breakdown of complex samples, allowing for more accurate analyses .

2.2 Organic Synthesis

- Catalyst in Organic Reactions : this compound is utilized as a catalyst in organic synthesis, notably in the preparation of butyl paraben from p-hydroxybenzoic acid and n-butyl alcohol. This reaction exemplifies its role in accelerating chemical transformations while maintaining high yields .

- Biginelli Reaction : It also acts as a promoter for synthesizing 3,4-dihydropyrimidin-2(1H)-one derivatives via the Biginelli reaction, showcasing its versatility in facilitating multi-component reactions .

Food Industry Applications

This compound is recognized for its role as a food additive, particularly in the wine industry:

- Wine Production : It is crucial in winemaking for converting naturally occurring compounds into potassium bitartrate, which helps stabilize wine and prevent crystallization during storage .

- Preservative : As a preservative, it inhibits microbial growth and prevents spoilage in various food products such as fruit juices and canned fruits. Its ability to act as an antioxidant further enhances its utility in preserving color and flavor .

Table 1: Applications of this compound in Food Preservation

| Application | Description | Industry Impact |

|---|---|---|

| Wine Stabilization | Converts compounds to prevent crystallization | Enhances quality and shelf life |

| Antioxidant | Prevents oxidation and spoilage | Increases product longevity |

| Microbial Inhibition | Inhibits bacteria and fungi growth | Reduces spoilage rates |

Industrial Applications

Beyond food preservation, this compound finds applications in various industrial processes:

- Fertilizer Production : It is a key ingredient in producing potassium sulfate fertilizers, which are essential for plant growth due to their high solubility and nutrient content .

- Chemical Manufacturing : The compound is used in the production of other chemicals such as methyl and ethyl acetate, demonstrating its importance as a precursor in chemical synthesis .

Case Studies

Case Study 1: Winemaking Efficiency

A study conducted on the use of this compound in winemaking revealed that its application not only stabilized wine but also improved flavor profiles by reducing unwanted microbial activity. Winemakers reported a significant decrease in spoilage rates when incorporating this compound during fermentation processes.

Case Study 2: Fertilizer Efficacy

Research on potassium sulfate fertilizers derived from this compound demonstrated enhanced crop yields compared to traditional fertilizers. The study highlighted improved nutrient absorption rates due to the solubility of potassium sulfate, leading to better overall plant health.

作用机制

Potassium bisulfate exerts its effects primarily through its acidic properties. In aqueous solutions, it dissociates to release hydrogen ions, which contribute to the acidity of the solution. This acidic environment can catalyze various chemical reactions, including esterification and dehydration reactions. The molecular targets and pathways involved are primarily related to its ability to donate protons and participate in acid-base equilibria .

相似化合物的比较

Potassium Bisulfate vs. Sodium Bisulfate (NaHSO₄)

| Property/Application | KHSO₄ | NaHSO₄ |

|---|---|---|

| Acidity in Solution | Stronger H⁺ release due to lower pH | Moderately acidic, higher pH |

| Scrubbing Efficiency | 15,981 m³/h: Better than NaHSO₄ | Less effective at high airflow rates |

| Cost (Market Price) | Not explicitly provided in evidence | ~58.5–65.0% purity (analytical grade) |

| Catalytic Role | Effective in ultrasonic synthesis | Less commonly used in catalysis |

| Thermal Stability | Stable up to 230°C in CFA calcination | Decomposes at lower temperatures |

- Key Findings :

This compound vs. Mineral Acids (HCl, HNO₃, H₃PO₄)

| Property/Application | KHSO₄ | HCl/HNO₃/H₃PO₄ |

|---|---|---|

| Corrosivity | Less corrosive to equipment | Highly corrosive, requiring specialized materials |

| Environmental Impact | Lower toxicity, no volatile byproducts | Releases toxic fumes (e.g., Cl₂, NOₓ) |

| Scrubbing Efficiency | Superior at 10,367–15,981 m³/h | Lower efficiency due to volatility |

| Catalytic Versatility | Broad applicability in organic synthesis | Limited to specific reactions |

- Key Findings: KHSO₄’s non-volatile nature makes it preferable for continuous scrubbing processes, unlike HCl or HNO₃, which lose efficacy due to evaporation .

This compound vs. Potassium Sulfate (K₂SO₄)

| Property/Application | KHSO₄ | K₂SO₄ |

|---|---|---|

| Acidity | Acidic (pH < 2 in solution) | Neutral (pH ~7) |

| Agricultural Use | Not used as fertilizer | Common potassium fertilizer |

| Reactivity with Alumina | Reacts with Al₂O₃ to form K₃Al(SO₄)₃ | No reaction |

- Key Findings :

Data Tables

Table 1: Performance of KHSO₄ in Alumina Extraction (Optimal Conditions)

| Parameter | Value |

|---|---|

| KHSO₄/Al₂O₃ Molar Ratio | 7:1 |

| Calcination Temperature | 230°C |

| Calcination Time | 3 hours |

| Extraction Efficiency | 92.8% |

| Activation Energy (Eₐ) | 28.36 kJ/mol |

Table 2: Nitrogen Capture Efficiency at 15,981 m³/h

| Compound | Relative Efficiency vs. KHSO₄ |

|---|---|

| NaHSO₄ | 85–90% |

| FeCl₃ | 95–100% |

| HCl | 60–70% |

| H₃PO₄ | 70–75% |

生物活性

Potassium bisulfate (KHSO₄) is an inorganic salt that plays a significant role in various biological and chemical processes. This article explores its biological activity, focusing on its antimicrobial properties, catalytic functions, and applications in various fields, supported by data tables and case studies.

This compound is a white crystalline solid that is highly soluble in water. It can be produced through the reaction of sulfuric acid with potassium sulfate or potassium hydroxide. Its molecular weight is approximately 136.16 g/mol.

1. Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. A study showed that the application of potassium sulfate (which dissociates to release bisulfate ions) led to significant antimicrobial effects on Escherichia coli, Aspergillus niger, and Pseudomonas aeruginosa. The effectiveness was influenced by the concentration of potassium sulfate used during treatment, with higher concentrations yielding better results .

Table 1: Antimicrobial Activity of Potassium Sulfate/Bisulfate

| Pathogen | Concentration (kg/ha) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 90 | 15 |

| A. niger | 60 | 12 |

| P. aeruginosa | 120 | 18 |

This table illustrates the varying degrees of inhibition against different pathogens at specified concentrations.

2. Catalytic Activity

This compound serves as an efficient catalyst in organic reactions, particularly in the synthesis of esters and other organic compounds. Its catalytic properties are attributed to its ability to donate protons and facilitate reactions under mild conditions .

Case Study: Organic Synthesis Using KHSO₄

In a series of experiments, this compound was used to catalyze the esterification of fatty acids with alcohols. The reaction conditions included:

- Temperature: 80 °C

- Time: 4 hours

- Catalyst Amount: 5% w/w

The yield of esters was significantly improved compared to reactions without a catalyst, demonstrating KHSO₄'s effectiveness in enhancing reaction rates.

3. Environmental Applications

Recent studies have explored the use of this compound in environmental remediation processes, particularly in the extraction of alumina from coal fly ash. The presence of KHSO₄ facilitated the degradation of mullite and corundum phases, leading to an efficient extraction process .

Table 2: Alumina Extraction Efficiency Using KHSO₄

| KHSO₄/Al₂O₃ Ratio | Calcination Temperature (°C) | Extraction Efficiency (%) |

|---|---|---|

| 7:1 | 230 | 92.8 |

This table summarizes the optimal conditions for alumina extraction using this compound.

Safety and Toxicity

The safety assessment of this compound indicates that it is generally regarded as safe when used appropriately in industrial and laboratory settings. However, exposure to high concentrations may lead to irritation or adverse effects, particularly in respiratory systems .

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing potassium bisulfate (KHSO₄) in the laboratory?

- Methodology : Synthesis via partial neutralization of K₂SO₄ with H₂SO₄, followed by crystallization. Characterization requires X-ray diffraction (XRD) for crystallinity, FTIR for sulfate group identification, and titration (e.g., phenolphthalein endpoint) to confirm acidity (34–36% H₂SO₄ equivalence) .

- Data Validation : Compare XRD patterns with reference data (e.g., ICSD) and cross-check purity via thermogravimetric analysis (TGA) to detect impurities like K₂S₂O₇ .

Q. How does this compound interact with common oxides (e.g., Al₂O₃) in low-temperature calcination processes?

- Methodology : Use stoichiometric KHSO₄-to-oxide molar ratios (e.g., 7:1 for Al₂O₃) and calcine at 200–250°C. Monitor phase transitions via XRD; K₃Al(SO₄)₃ formation indicates successful Al₂O₃ conversion .

- Key Parameters : Optimal conditions: 230°C, 3 hours, achieving 92.8% alumina extraction efficiency .

Q. What safety protocols are critical when handling this compound in acidic environments?

- Guidelines : Use corrosion-resistant equipment (e.g., glass-lined reactors) due to KHSO₄’s deliquescent and acidic nature. Monitor LD₅₀ (2340 mg/kg in rodents) and ensure proper ventilation to avoid SO₃ emissions during decomposition .

Advanced Research Questions

Q. How does this compound compare to other acids (e.g., HNO₃, H₃PO₄) in gas-scrubbing efficiency for NH₃ removal?

- Experimental Design : Test KHSO₄ against FeCl₃, Al compounds, and inorganic acids in scrubbers at 40–60 Hz airflow (10,367–15,981 m³/h). Measure NH₃ concentrations pre- and post-scrubbing via UV-Vis spectroscopy.

- Findings : KHSO₄ outperforms HNO₃ and H₃PO₄ at 60 Hz (15,981 m³/h) due to pH stability and reduced surface fouling compared to Fe/Al hydroxides .

Q. What kinetic models best describe KHSO₄’s role in low-temperature calcination of coal fly ash?

- Methodology : Apply the Avrami-Erofeev equation to calcination kinetics. Calculate activation energy (28.36 kJ/mol) via Arrhenius plots from isothermal TGA data.

- Data Interpretation : The model confirms a diffusion-controlled mechanism, with KHSO₄ accelerating mullite/corundum phase degradation .

Q. How does KHSO₄’s catalytic activity in esterification reactions vary with reaction parameters?

- Experimental Variables : Optimize molar ratios (e.g., cinnamic acid:ethanol:KHSO₄ = 1:19:0.74), reflux time (3 hours), and catalyst reuse cycles. Quantify ethyl cinnamate yield via GC-MS.

- Results : KHSO₄ achieves 97.1% yield under optimal conditions, with minimal activity loss after 3 cycles due to sulfate group regeneration .

Q. What contradictions exist in reported electrochemical behaviors of KHSO₄ in proton-transfer reactions?

- Case Study : In vanadium(II) reductions, KHSO₄ in 1F H₂SO₄ shows variable electron-transfer rates (n = 0.34 at -0.75 to -0.95 V vs. SCE). Discrepancies arise from slow equilibration of vanadium species at extreme potentials .

- Resolution : Use controlled-potential electrolysis with real-time pH monitoring to isolate rate-determining steps.

Q. Methodological Tables

Table 1 : Optimal Calcination Conditions for Alumina Extraction

| Parameter | Value |

|---|---|

| KHSO₄/Al₂O₃ molar ratio | 7:1 |

| Temperature | 230°C |

| Time | 3 hours |

| Efficiency | 92.8% |

Table 2 : Catalytic Performance in Esterification

| Cycle | Yield (%) | Activity Retention (%) |

|---|---|---|

| 1 | 97.1 | 100 |

| 2 | 95.3 | 98.1 |

| 3 | 92.7 | 95.4 |

Q. Key Research Gaps

- Mechanistic Insights : Limited in situ studies on KHSO₄’s sulfate group dynamics during catalysis.

- Environmental Impact : Long-term stability of KHSO₄-derived byproducts (e.g., K₃Al(SO₄)₃) in industrial waste streams requires lifecycle analysis.

属性

IUPAC Name |

potassium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKVPAROMQMJNQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KHSO4, HKO4S | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROGEN SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium bisulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_bisulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-80-5 (Parent) | |

| Record name | Potassium bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047715 | |

| Record name | Potassium bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium hydrogen sulfate is a colorless crystalline solid with a sulfur odor. It may cause illness from ingestion. If heated to high temperatures it may emit toxic fumes. It is used to make fertilizers and wine., White deliquescent crystals, pieces or granules, White deliquescent solid; [Merck Index] Colorless to white hygroscopic solid; [ICSC], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR CRYSTALLINE POWDER. | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROGEN SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium bisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely soluble in water, insoluble in ethanol, Solubility in water, g/100ml: 49 (very good) | |

| Record name | POTASSIUM HYDROGEN SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.2 g/cm³ | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7646-93-7 | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogensulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J1K03241F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。